molecular formula C6H5Cl2N B050420 2,5-Dichloroaniline CAS No. 95-82-9

2,5-Dichloroaniline

Cat. No.: B050420
CAS No.: 95-82-9
M. Wt: 162.01 g/mol
InChI Key: AVYGCQXNNJPXSS-UHFFFAOYSA-N
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Description

2,5-Dichloroaniline is an organic compound with the molecular formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the aniline ring. This compound is a colorless solid that is insoluble in water but soluble in organic solvents such as ether, alcohol, and ketones. It is primarily used as an intermediate in the synthesis of dyes and pigments, including Pigment Yellow 10, which is commonly used for yellow road markings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloroaniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene. This process involves the reduction of the nitro group to an amino group under hydrogenation conditions .

Industrial Production Methods: An environmentally friendly alternative to traditional methods is the electrochemical synthesis of this compound. This method involves the cathodic reduction of 2,5-dichloronitrobenzene in a two-phase system, yielding high amounts of the free amine in one step. Optimal conditions include the use of a lead cathode in an aqueous-ethanolic solution of sulfuric acid, with the addition of zinc sulfate to increase yield .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in aqueous hydrochloric acid.

    Reduction: Hydrogenation using a lead cathode in an aqueous-ethanolic solution of sulfuric acid.

    Substitution: 2-hydroxy-1-naphthaldehyde.

Major Products:

    Oxidation: Poly(this compound-co-aniline).

    Reduction: this compound.

    Substitution: N-[2-hydroxy-1-naphthylidene]this compound.

Scientific Research Applications

Chemical Properties and Basic Information

  • Chemical Formula : C₆H₄Cl₂N
  • Molecular Weight : 162.02 g/mol
  • CAS Number : 95-82-9
  • Appearance : Light brown solid

Synthesis of Dyes and Pigments

2,5-DCA is predominantly used as an intermediate in the production of various dyes and pigments. It plays a vital role in synthesizing azo dyes, which are widely utilized in textiles and paper industries.

ApplicationDescription
Dyes Used in the synthesis of azo dyes such as Fast Scarlet 2G and others.
Pigments Employed in creating pigments for inks and coatings.

Agricultural Chemicals

The compound is also significant in the formulation of pesticides. It contributes to the development of herbicides and fungicides that are essential for modern agriculture.

ApplicationDescription
Pesticides Intermediate for synthesizing herbicides that control weed growth effectively.

Antimicrobial Agents

Recent research has highlighted the potential of 2,5-DCA derivatives as antimicrobial agents. Studies indicate that certain derivatives can effectively inhibit bacterial and fungal growth.

  • Case Study : In 1957, a derivative known as 2,5-dichloro-4-thiocyanatoaniline was found to inhibit Trichophyton at concentrations as low as 3 µg/ml . Ongoing research aims to enhance the antimicrobial efficacy of these derivatives by modifying their chemical structures.

Environmental Applications

2,5-DCA has been investigated for its role in environmental chemistry, particularly as a nitrification inhibitor. This application helps manage soil fertility by slowing down the conversion of ammonium to nitrate.

ApplicationDescription
Nitrification Inhibitor Slows down nitrification processes in soil, enhancing nitrogen use efficiency .

Safety and Toxicological Considerations

While 2,5-DCA has numerous applications, it is essential to handle it with caution due to its toxic nature. Studies have shown potential mutagenicity and environmental persistence . Proper safety measures must be implemented during production and application to mitigate health risks.

Mechanism of Action

The mechanism by which 2,5-Dichloroaniline exerts its effects involves its interaction with various molecular targets and pathways. For instance, its role as an intermediate in dye synthesis involves its chemical reactivity with other compounds to form complex molecules. In biological systems, its potential transformation into toxic metabolites can affect cellular processes and ecosystem health .

Comparison with Similar Compounds

2,5-Dichloroaniline is one of six isomers of dichloroaniline, each differing in the positions of the chlorine atoms on the aniline ring. The similar compounds include:

Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and applications. For example, its use in the synthesis of Pigment Yellow 10 highlights its distinct role in industrial applications .

Biological Activity

2,5-Dichloroaniline (2,5-DCA) is an organic compound with the formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline and has garnered attention due to its biological activity, particularly its toxicity and potential applications in antimicrobial agents. This article aims to provide a comprehensive overview of the biological activities associated with 2,5-DCA, including toxicity profiles, antimicrobial properties, and relevant case studies.

2,5-DCA is synthesized primarily through the hydrogenation of 1,4-dichloro-2-nitrobenzene. The compound appears as a colorless solid that is insoluble in water. Its structure features two chlorine atoms on the benzene ring at the 2 and 5 positions, which significantly influences its chemical reactivity and biological interactions .

Toxicological Profile

The biological activity of 2,5-DCA is closely linked to its toxicity. Studies have shown that exposure can lead to various health risks:

  • Acute Toxicity : The median lethal dose (LD50) values for 2,5-DCA in rats range from approximately 340 to 1,110 mg/kg body weight. Symptoms of acute toxicity include cyanosis, fatigue, dyspnoea, and muscle weakness .
  • Chronic Effects : Long-term exposure may result in methaemoglobinemia (a condition where hemoglobin is modified to methemoglobin), leading to reduced oxygen transport in the blood .
  • Organ Impact : Research indicates potential impacts on liver and kidney function following exposure to high doses .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of 2,5-DCA and its derivatives. Various studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal activities:

  • Inhibition Studies : In 1957, Yoshina synthesized derivatives such as 2,5-dichloro-4-thiocyanatoaniline, which showed inhibitory effects against Trichophyton at concentrations as low as 3 µg/ml .
  • Recent Developments : Ongoing research aims to modify the structure of 2,5-DCA to enhance its antimicrobial efficacy. Derivatives with different functional groups are being explored for their potential in developing effective treatments against resistant bacterial strains .

Case Studies

  • Aquatic Toxicity : Environmental studies have demonstrated that 2,5-DCA can adversely affect aquatic organisms due to its persistence in water systems. The compound's bioaccumulation potential raises concerns about its impact on aquatic ecosystems .
  • Health Risk Assessments : A detailed human health risk assessment conducted on pulp mill effluents highlighted the presence of 2,5-DCA and its implications for human health through consumption of contaminated fish. This study emphasized the need for monitoring and regulation due to its toxic effects .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Acute ToxicityLD50 values range from 340 to 1,110 mg/kg
Chronic EffectsMethaemoglobinemia; impacts on liver and kidneys
AntimicrobialInhibitory effects against Trichophyton
Aquatic ToxicityBioaccumulation in aquatic organisms

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for distinguishing 2,5-dichloroaniline from its structural isomers, and how do they resolve ambiguities in identification?

  • Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) combined with density functional theory (DFT) simulations can differentiate isomers like this compound and 3,4-dichloroaniline. THz absorption spectra (0.2–2.0 THz) reveal distinct vibrational modes influenced by chlorine substitution patterns. Crystal-cell DFT models (vs. single-molecule models) better match experimental spectra, resolving peak positions and shapes (e.g., this compound shows unique low-frequency collective vibrations at ~1.2 THz) .

Q. How does this compound behave in environmental matrices, and what factors influence its persistence?

  • Methodological Answer : Environmental persistence depends on media:

  • Soil : Covalent binding to humic materials reduces leaching; degradation half-life ≈8 weeks in loam soil.
  • Water : Partitions to sediments via humic interactions; photooxidation via hydroxyl radicals (estimated atmospheric half-life: 8.8 hours).
  • Biodegradation : Slow microbial degradation under aerobic/anaerobic conditions. Lab studies recommend combining redox mediators (e.g., anthraquinone derivatives) to accelerate reductive dechlorination .

Q. What synthetic routes are commonly used to produce this compound derivatives for functional materials?

  • Methodological Answer : Schiff base synthesis is a key route. For example, condensation of this compound with 2-hydroxy-1-naphthaldehyde yields planar, intramolecularly hydrogen-bonded derivatives (N–H···O distance: 2.54 Å). Crystallographic analysis (orthorhombic P2₁2₁2₁ space group) confirms structural stability, relevant for designing photoactive or coordination compounds .

Q. What are the toxicological profiles of this compound, and how are they assessed in regulatory frameworks?

  • Methodological Answer : Classified under PRTR laws (Cabinet Order No. 1-156) with environmental emission monitoring. While not directly listed as carcinogenic by IARC, its derivatives (e.g., Pigment Red 2) require hazard analysis via Ames tests and in vivo models. Occupational exposure limits focus on dermal/inhalation routes due to aromatic amine reactivity .

Advanced Research Questions

Q. How do low-frequency vibrational modes of this compound correlate with its crystalline lattice dynamics?

  • Methodological Answer : THz-TDS reveals collective vibrations (e.g., out-of-plane Cl–C–N bending at 0.8–1.5 THz) sensitive to crystal packing. Crystal-cell DFT simulations show pseudo-tetragonal unit cell distortions (monoclinic symmetry) influence phonon modes, critical for predicting solid-state reactivity or polymorphism .

Q. What mechanistic pathways govern the reductive dechlorination of this compound in anaerobic environments?

  • Methodological Answer : Reductive dechlorination proceeds via sequential Cl⁻ elimination. Electrochemical studies using graphene oxide composites (e.g., 2-aminoanthraquinone-GO) show enhanced electron transfer, reducing activation energy. LC-MS/MS analysis identifies intermediates (e.g., 2-chloroaniline) and confirms pseudo-first-order kinetics (k ≈0.12 h⁻¹) .

Q. How can NMR spectroscopy resolve ambiguities in coupling constants for this compound derivatives?

  • Methodological Answer : Field-dependent ¹H-NMR analysis (e.g., 100–400 MHz) distinguishes vicinal vs. geminal coupling in unsymmetrical three-spin systems. For this compound, J-values (e.g., 3J = 8.2 Hz for H3–H4) are field-independent, but spectral overlap at lower fields necessitates dual-field experiments to assign chemical shifts unambiguously .

Q. What strategies improve the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodological Answer : Palladium-catalyzed Buchwald-Hartwig amination benefits from electron-deficient ligands (e.g., XPhos) to stabilize oxidative addition intermediates. Kinetic studies show Cl substituents at the 2,5-positions reduce steric hindrance, enabling higher yields (≥85%) in C–N bond formation vs. 3,4-dichloro isomers .

Q. Methodological Notes

  • Data Contradictions : and emphasize THz and NMR for structural analysis, but discrepancies arise in vibrational assignments when comparing single-molecule vs. crystal models. Cross-validation with X-ray crystallography is recommended.
  • Gaps in Evidence : Limited data on this compound’s photodegradation quantum yield or ecotoxicology in marine systems.
  • Best Practices : For environmental studies, combine HPLC-MS (detection limit: 0.1 µg/L) with standardized OECD 301 biodegradation protocols .

Properties

IUPAC Name

2,5-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
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InChI Key

AVYGCQXNNJPXSS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)N)Cl
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Molecular Formula

C6H5Cl2N
Record name 2,5-DICHLOROANILINE
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DSSTOX Substance ID

DTXSID6024967
Record name 2,5-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

2,5-dichloroaniline is a brown crystalline solid. (NTP, 1992), Colorless to brown solid; [ICSC] Brown flakes; [MSDSonline], COLOURLESS-TO-BROWN NEEDLE-LIKE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

235 °F (NTP, 1992), 139 °C
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), Sol in dilute hydrochloric acid, Slightly soluble in water; soluble in ethanol, ethyl ether, banzene, Solubility in water: none
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Density

1.54 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.01 [mmHg], Vapor pressure, Pa at 25 °C:
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Color/Form

Light brown or amber-colored crystalline mass, NEEDLES FROM PETROLEUM ETHER

CAS No.

95-82-9
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Melting Point

120 to 124 °F (NTP, 1992), 50 °C
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Record name 2,5-DICHLOROANILINE
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Synthesis routes and methods I

Procedure details

48.0 g of 1,4-dichloro-2-nitrobenzene, 2 g of Raney nickel (60%, aqueous), 1.5 g of formamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 12 bar and a temperature of 80° C. The hydrogenation time is 1 hour. 1,4-Dichloro-2-aminobenzene, 99.6% pure (analysed by gas chromatography), is obtained in quantitative yield.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

576 Parts of 2,5-dichloro-nitrobenzene and 300 parts of water were placed in a stirring apparatus and reacted in the same manner as described in Example 1 with 1,446 parts of a 36% sodium hydrogen sulfide solution at a temperature within the range of from 80° to 85°C. Then, the 2,5-dichloroaniline formed as by-product was separated by steam distillation. After cooling to 20°C 1,210 parts of sodium sulfite and 430 parts of xylene were successively added and the pH was adjusted at 6 at a temperature within the range of from 8° to 12°C during 3 to 4 hours with 550 parts of 30% hydrochloric acid while stirring. After precipitation and separation of the organic phase, the aqueous phase was stirred once with 174 parts of xylene. 4-Chloro-2-amino-thiophenol was isolated from the organic phase, combined by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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